N-[(E)-[amino-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]amino]-2-cyanoacetamide
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Overview
Description
“N-[(E)-[amino-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]amino]-2-cyanoacetamide” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties .
Synthesis Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A regioselective synthesis of pyrazolo[1,5-a]pyrimidine analogs has been reported in the presence of KHSO4 in aqueous media assisted by ultrasound .
Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .
Chemical Reactions Analysis
The main chemical reactions involving pyrazolo[1,5-a]pyrimidines are related to their synthesis and functionalization . The cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles allows versatile structural modifications .
Scientific Research Applications
Antitumor and Antimicrobial Activities
Research highlights the synthesis of novel compounds derived from pyrazolo[1,5-a]pyrimidine, demonstrating significant biological activities. For instance, enaminones, serving as building blocks, have been utilized to synthesize substituted pyrazoles showing antitumor and antimicrobial effects. The cytotoxic effects of these compounds against human breast and liver carcinoma cell lines have been comparable to standard treatments like 5-fluorouracil, suggesting their potential in cancer therapy (S. Riyadh, 2011). Moreover, the antimicrobial activity of these compounds against various pathogens has been documented, indicating their broad-spectrum potential in fighting infectious diseases.
Insecticidal Applications
In the context of agriculture, compounds derived from pyrazolo[1,5-a]pyrimidine have been evaluated for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. These studies have unveiled innovative heterocycles incorporating thiadiazole moieties, showcasing promising insecticidal effects and opening new avenues for pest control strategies (A. Fadda et al., 2017).
Radioligand and Imaging Applications
In the medical imaging field, pyrazolo[1,5-a]pyrimidine derivatives have been explored for their potential as radioligands. One notable example includes the development of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. This innovation provides a tool for non-invasive visualization of inflammatory processes, aiding in the diagnosis and monitoring of various diseases (F. Dollé et al., 2008).
Heterocyclic Compound Synthesis
The versatility of N-[(E)-[amino-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]amino]-2-cyanoacetamide is further demonstrated in the synthesis of diverse heterocyclic compounds. These compounds, incorporating the pyrazolopyridine moiety, have been synthesized and tested for antimicrobial activity, indicating their potential utility in developing new antimicrobial agents (Sraa Abu-Melha, 2013).
Future Directions
The future directions for research on pyrazolo[1,5-a]pyrimidines include further exploration of their synthesis and functionalization, as well as their potential applications in medicinal chemistry and material science . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Properties
IUPAC Name |
N-[(E)-[amino-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]amino]-2-cyanoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N7O/c1-7-4-9-14-5-8(6-18(9)17-7)11(13)16-15-10(19)2-3-12/h4-6H,2H2,1H3,(H2,13,16)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYJBSAMRWXAAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)C(=NNC(=O)CC#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN2C=C(C=NC2=C1)/C(=N\NC(=O)CC#N)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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